Product packaging for Agelasine B(Cat. No.:CAS No. 92664-76-1)

Agelasine B

Cat. No.: B1239826
CAS No.: 92664-76-1
M. Wt: 422.6 g/mol
InChI Key: YCSGSEAQYPDNAQ-FGOPRVDBSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Agelasine B is a diterpene alkaloid natural product characterized by a hybrid terpene-purine structure, originally isolated from marine sponges of the genus Agelas , such as Agelas clathrodes and Agelas axifera . This compound is of significant interest in biomedical research due to its pronounced and selective biological activities. Its primary research applications include investigations into anticancer mechanisms and the discovery of novel anti-infective agents. In cancer research, this compound has demonstrated potent cytotoxic and antiproliferative effects against a range of human cancer cell lines, including breast cancer (MCF-7 and SKBr3) and prostate cancer (PC-3) cells . Studies indicate its mechanism of action involves a marked increase in intracellular Ca²⁺ concentration by inhibiting the endoplasmic reticulum Ca²⁺-ATPase (SERCA), leading to the induction of apoptosis. This apoptotic pathway is characterized by a reduction in the anti-apoptotic protein Bcl-2, activation of caspase 8, and subsequent DNA fragmentation . Furthermore, this compound exhibits broad-spectrum antimicrobial activity and has shown promising anthelmintic properties in recent studies. Research against the parasitic nematode Haemonchus contortus revealed that this compound can reduce larval motility and induce an abnormal "skinny" phenotype, suggesting a potential species-specific mechanism of action that warrants further investigation . Researchers value this compound as a versatile natural product for probing calcium-dependent signaling pathways in cell death, exploring new chemotherapeutic strategies, and developing novel treatments for parasitic infections. This compound is provided for research purposes only. It is not intended for diagnostic, therapeutic, or any other human or veterinary use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C26H40N5+ B1239826 Agelasine B CAS No. 92664-76-1

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

92664-76-1

Molecular Formula

C26H40N5+

Molecular Weight

422.6 g/mol

IUPAC Name

7-[(E)-5-[(1S,2R,4aR,8aR)-1,2,4a,5-tetramethyl-2,3,4,7,8,8a-hexahydronaphthalen-1-yl]-3-methylpent-2-enyl]-9-methylpurin-9-ium-6-amine

InChI

InChI=1S/C26H40N5/c1-18(12-15-31-17-30(6)24-22(31)23(27)28-16-29-24)10-13-25(4)20(3)11-14-26(5)19(2)8-7-9-21(25)26/h8,12,16-17,20-21H,7,9-11,13-15H2,1-6H3,(H2,27,28,29)/q+1/b18-12+/t20-,21-,25+,26+/m1/s1

InChI Key

YCSGSEAQYPDNAQ-FGOPRVDBSA-N

SMILES

CC1CCC2(C(C1(C)CCC(=CCN3C=[N+](C4=NC=NC(=C43)N)C)C)CCC=C2C)C

Isomeric SMILES

C[C@@H]1CC[C@@]2([C@@H]([C@@]1(C)CC/C(=C/CN3C=[N+](C4=NC=NC(=C43)N)C)/C)CCC=C2C)C

Canonical SMILES

CC1CCC2(C(C1(C)CCC(=CCN3C=[N+](C4=NC=NC(=C43)N)C)C)CCC=C2C)C

Synonyms

agelasine B

Origin of Product

United States

Origin, Isolation, and Structural Elucidation of Agelasine B

Natural Source and Habitat: Marine Sponges of the Genus Agelas

Agelasine (B10753911) B is a secondary metabolite produced by marine sponges belonging to the genus Agelas. These sponges are commonly found in tropical and subtropical waters, including the West Indies, the Mediterranean Sea, the Red Sea, and the Indian Ocean, inhabiting shallow regions down to depths of 30 to 50 meters. wikipedia.org Members of this genus are filter feeders and are a rich source of diverse natural products. wikipedia.orgnih.gov

Specific species of the Agelas genus have been identified as producers of Agelasine B and its analogs. Notably, Agelas clathrodes and Agelas mauritiana are well-documented biological sources of these compounds. nih.govnih.gov For instance, this compound has been purified from the marine sponge Agelas clathrodes. nih.gov Additionally, chemical investigations of Agelas mauritiana have led to the isolation of (+)-agelasine B. researchgate.netrsc.org The marine sponge Agelas citrina, collected from the coasts of the Yucatán Peninsula in Mexico, has also been reported to produce (+)-agelasine B. researchgate.netmdpi.com Another species, Agelas sp., collected from Tahuna Bay in the Sangihe Islands, Indonesia, was also found to contain this compound. researchgate.netsmujo.id

The isolation of this compound from marine sponge extracts typically involves a series of chromatographic techniques. researchgate.net The general procedure begins with the extraction of the sponge material using organic solvents. For example, freeze-dried and crushed sponge samples can be extracted with a mixture of dichloromethane (B109758) (DCM) and methanol (B129727) (MeOH). researchgate.net

Following extraction, the crude extract is subjected to various chromatographic purification steps. These methods often include column chromatography, flash chromatography, and high-performance liquid chromatography (HPLC) to separate the complex mixture of compounds and isolate the desired this compound. researchgate.net Solid-phase extraction (SPE) with RP-18 cartridges may also be employed in the purification process. mdpi.com

Advanced Spectroscopic Characterization and Stereochemical Assignment of this compound

The determination of the chemical structure and stereochemistry of this compound has been accomplished through the use of advanced spectroscopic and spectrometric methods.

The absolute stereochemistry of agelasines, including this compound, has been determined through a combination of methods. The absolute configurations of the initial agelasines (A-F) were established through chemical degradation followed by comparison of the resulting products with known compounds using optical rotation and circular dichroism (CD). researchgate.net Total synthesis of several agelasines, including (–)-agelasine B, has provided definitive confirmation of their assigned absolute stereochemistries. chemeurope.comresearchgate.net In some cases, total synthesis has led to the revision of an originally proposed absolute configuration. researchgate.net The specific rotation values are crucial in comparing and assigning the stereochemistry of newly isolated compounds with those of known agelasines. nih.gov

Structural Variants and Closely Related Agelasine Congeners (e.g., 8′-oxo-agelasine B, 2-oxothis compound, Agelasine A-I, Ageline B)

A significant number of structural variants and congeners of this compound have been isolated from various Agelas sponges. These related compounds often feature modifications to either the diterpene skeleton or the purine (B94841) ring system.

Some notable examples include:

8′-oxo-agelasine B : This analog has been isolated from the marine sponge Agelas nemoechinata (as nemoechine D) and from Agelas mauritiana. researchgate.netrsc.orgnih.gov The presence of a carbonyl group at the C-8′ position of the adenine (B156593) moiety is a distinguishing feature. rsc.org

2-oxothis compound : Isolated from the Okinawan marine sponge Agelas nakamurai and the Caribbean sponge Agelas citrina, this compound possesses a carbonyl group on the diterpenoid portion of the molecule. nih.govnih.gov

Agelasines A-I : This series represents a broader family of related diterpenoid-purine hybrids. wikipedia.orgchemeurope.com For example, Agelasine D was also isolated from an Agelas sp. sponge from Indonesia alongside this compound. researchgate.net Agelasines A, D, and E have been isolated from Agelas nakamurai. nih.gov

Ageline B : Also isolated from Agelas nakamurai, Ageline B is another congener within this structural class. nih.gov It shares the core agelasine structure but may have variations in the diterpene moiety. nih.gov

The structures of these congeners were determined using the same spectroscopic techniques employed for this compound, primarily NMR and mass spectrometry. researchgate.netnih.gov

Table 1: Selected Agelasine Congeners and their Sources

Compound Name Specific Biological Source(s) Key Structural Feature
8′-oxo-agelasine B Agelas nemoechinata, Agelas mauritiana rsc.orgnih.gov Carbonyl at C-8' of the purine moiety rsc.org
2-oxothis compound Agelas nakamurai, Agelas citrina nih.govnih.gov Carbonyl on the diterpene skeleton nih.gov
Agelasine A Agelas nakamurai nih.gov Structural analog of this compound
Agelasine D Agelas sp., Agelas nakamurai researchgate.netnih.gov Structural analog of this compound
Agelasine E Agelas nakamurai nih.gov Structural analog of this compound
Ageline B Agelas nakamurai nih.gov Structural analog of this compound

Chemical Synthesis and Derivatization Strategies for Agelasine B and Analogues

Total Synthesis Approaches to Agelasine (B10753911) B

The total synthesis of Agelasine B and its isomers has been accomplished through various strategies, often focusing on the stereocontrolled construction of the complex clerodane diterpene skeleton and its subsequent coupling with the purine (B94841) heterocycle.

Stereoselective Synthetic Pathways

The synthesis of (-)-Agelasine B has been achieved from an enantiomerically pure decalone. nih.gov A key aspect of this route involves the stereoselective alkylation of a nitrile intermediate, which is crucial for establishing the correct stereochemistry of the trans-clerodane framework. nih.govubc.ca Another successful approach utilized (-)-kolavenol as a key intermediate for the synthesis of (-)-Agelasine B. ubc.ca

In a related synthesis, the total synthesis of the cis-clerodane diterpenoid, (–)-agelasine A, was accomplished starting from an enantiomerically homogeneous bicyclic iodide. nih.govrsc.org This highlights a common strategy where a chiral pool starting material or an asymmetric synthesis step is used to establish the initial stereocenters, which then direct the stereochemistry of subsequent transformations. One general method for synthesizing agelasines involves the alkylation of N6-methoxy-9-methyladenine with a suitable alkyl bromide containing the diterpene skeleton, followed by reductive demethoxylation. rsc.org

Key Intermediates and Mechanistic Considerations in Total Synthesis

Several key intermediates have been pivotal in the total synthesis of this compound and related compounds. An enantiomerically pure decalone serves as a foundational building block for constructing the diterpenoid portion of trans-clerodane (−)-agelasine B. nih.gov The synthesis relies on critical steps such as the stereoselective alkylation of nitriles and the efficient coupling of specific iodides to assemble the complete clerodane skeleton. nih.govubc.ca An electrochemical reduction step is then employed to furnish the final this compound molecule. nih.gov

Another synthetic pathway proceeds via an alkylbromide derived from methyl kolavenate. This diterpenoid bromide is then used to alkylate adenine (B156593), followed by reductive demethoxylation and ion-exchange chromatography to yield this compound. nih.gov For the synthesis of the related cis-clerodane, (–)-agelasine A, an enantiomerically homogeneous bicyclic iodide has been identified as a crucial intermediate. rsc.org

Rational Design and Synthesis of this compound Analogues and Derivatives

The synthesis of analogues and derivatives of this compound is a key strategy for exploring structure-activity relationships (SAR) and developing compounds with improved biological profiles. These efforts typically focus on modifying either the diterpene unit or the purine ring system.

Modifications of the Diterpene Moiety

The structural diversity of the agelasine family often stems from variations in the terpenoid component. Synthetic chemists have drawn inspiration from this natural diversity to create novel analogues. Simplified analogues of related agelasines have been prepared where the complex diterpene is replaced with a substituent derived from β-cyclocitral. nih.govresearchgate.net This approach allows for the evaluation of the importance of the diterpene's structural complexity for biological activity. Other monocyclic side chains have been synthesized from readily available natural products like geraniol (B1671447) and (S)-carvone, demonstrating the feasibility of creating a wide range of terpenoid modifications. researchgate.netresearchgate.net These strategies, while often applied to other agelasines, provide a clear blueprint for generating this compound analogues with modified diterpene moieties.

Purine Ring System Derivatization

Alterations to the purine core of agelasines represent another important avenue for generating analogues. A common synthetic handle for derivatization is the N6-methoxy group on a purine precursor. Alkylation with various terpenyl bromides at the N7 position, followed by the removal of this methoxy (B1213986) group, is a general route to different agelasine compounds. nih.gov Furthermore, modifications at the C2 position of the purine ring have been explored in the synthesis of agelasine analogues, indicating that this site is amenable to chemical alteration. researchgate.net Patented methods for the stepwise solution-phase or solid-phase synthesis of highly substituted purines from pyrimidine (B1678525) precursors offer a powerful tool for creating libraries of this compound derivatives with diverse substituents on the purine ring. google.comgoogle.com

Chemoenzymatic and Biosynthesis-Inspired Synthetic Routes

Modern synthetic strategies increasingly incorporate biological and biomimetic approaches to construct complex natural products.

Chemoenzymatic synthesis, which combines chemical and enzymatic steps, offers a powerful method for achieving high stereoselectivity. While specific chemoenzymatic routes to this compound are not extensively detailed in the reviewed literature, related methodologies have been successfully applied. For example, the chemoenzymatic preparation of enantiopure building blocks like deoxy sugar esters and epoxides highlights the potential of this approach for accessing chiral intermediates required for this compound synthesis. etis.eeorcid.org

Biosynthesis-inspired synthesis attempts to mimic the organism's natural pathway to a molecule. The biosynthesis of purines, which involves the stepwise assembly of the heterocyclic ring on an activated ribose phosphate (B84403) (PRPP) molecule, provides a conceptual framework for novel synthetic designs. uomustansiriyah.edu.iq In a broader context, the total synthesis of other meroterpenoids has been successfully guided by proposed biosynthetic pathways, sometimes involving enzymatic steps like oxidation and cyclization, which validates the power of this approach. escholarship.org Such strategies could inspire more efficient and stereoselective syntheses of this compound by mimicking the key bond-forming events that occur in nature.

Biological Activities and Mechanistic Insights of Agelasine B

In Vitro Anti-Proliferative and Cytotoxic Activities in Cancer Cell Lines

Agelasine (B10753911) B has demonstrated significant cytotoxic and anti-proliferative effects against a wide array of human cancer cell lines. ontosight.ai

Sensitivity Profiles Across Diverse Cancer Cell Phenotypes

Studies have revealed that Agelasine B exhibits differential cytotoxicity, often showing greater potency against cancer cells compared to normal cells. mdpi.comresearchgate.net For instance, the IC₅₀ values for human breast cancer cell lines MCF-7 and SKBr3 were found to be approximately 2.99 μM and 3.22 μM, respectively, which is an order of magnitude lower than that for human fibroblasts (IC₅₀ = 32.91 μM). researchgate.netnih.gov The prostate cancer cell line PC-3 also showed sensitivity with an IC₅₀ of 6.86 μM. researchgate.netnih.gov

The cytotoxic activity of this compound extends to a variety of other cancer cell lines, including those of the lung (PC9, A549), liver (HepG2), and hematopoietic system (U937). smujo.id The table below summarizes the reported IC₅₀ values for this compound across several cancer cell lines.

Cell LineCancer TypeIC₅₀ (μM)Reference
MCF-7Breast Cancer2.99 researchgate.netnih.gov
SKBr3Breast Cancer3.22 researchgate.netnih.gov
PC-3Prostate Cancer6.86 researchgate.netnih.gov
PC9Lung CancerData not available smujo.id
A549Lung CancerData not available smujo.id
HepG2Liver CancerData not available smujo.id
U937Histiocytic LymphomaData not available smujo.id
L1210Mouse Lymphocytic LeukemiaData not available
L5178YMouse LymphomaData not available researchgate.net
HL-60Human Promyelocytic LeukemiaData not available
K562Human Chronic Myelogenous LeukemiaData not available
HCT-116Colorectal CarcinomaData not available

Cellular and Molecular Mechanisms of Action in Cancer Cells

The anti-cancer effects of this compound are attributed to its ability to interfere with fundamental cellular processes, leading to cell death.

A primary mechanism of this compound's cytotoxicity is its potent inhibition of the Sarco/Endoplasmic Reticulum Ca²⁺-ATPase (SERCA) pump. researchgate.netnih.govcalciumsociety.comsci-hub.se This inhibition disrupts calcium homeostasis, leading to the release of Ca²⁺ from the endoplasmic reticulum (ER) and a sustained increase in the intracellular Ca²⁺ concentration in cancer cells like MCF-7, SKBr3, and PC-3. mdpi.comresearchgate.netnih.gov This dysregulation of calcium signaling is a critical event that triggers downstream apoptotic pathways. researchgate.netnih.gov

The sustained elevation of intracellular calcium induced by this compound ultimately leads to the activation of apoptosis, or programmed cell death. researchgate.netnih.gov This is evidenced by several key molecular events. This compound treatment has been shown to induce DNA fragmentation, a hallmark of apoptosis, in MCF-7 cells. researchgate.netnih.gov

Furthermore, this compound modulates the expression of key proteins involved in the apoptotic cascade. It has been observed to reduce the expression of the anti-apoptotic protein Bcl-2. researchgate.netnih.gov Concurrently, it activates caspase-8, an initiator caspase in the extrinsic apoptotic pathway, without affecting the activity of caspase-7. researchgate.netnih.gov The activation of caspase-8 further propagates the apoptotic signal, leading to the execution of cell death. researchgate.net

Research suggests that the effects of this compound may extend to associated signaling pathways that regulate cancer cell proliferation and invasion. In PC-3 prostate cancer cells, it has been found to inhibit the activity of p38 mitogen-activated protein kinase (p38MAPK) and matrix metalloproteinase-2 (MMP2). mdpi.com The p38MAPK pathway is involved in cellular responses to stress and inflammation, while MMPs are crucial for the degradation of the extracellular matrix, a process implicated in cancer cell invasion and metastasis. nih.govmdpi.com

Antimicrobial Properties

In addition to its anti-cancer activity, this compound has demonstrated notable antimicrobial properties. It has shown activity against a range of bacterial pathogens. ontosight.aimdpi.comnih.gov Specifically, it exhibits moderate antibacterial activity against the Gram-negative bacterium Klebsiella pneumoniae, with a reported Minimum Inhibitory Concentration (MIC) value of 16 μg/mL. mdpi.comnih.gov It has also shown significant activity against Gram-positive bacteria, including Staphylococcus aureus. mdpi.comresearchgate.net Furthermore, this compound has been reported to possess antifungal, antiprotozoal, and antimalarial activities. smujo.id

Antibacterial Spectrum: Gram-Positive and Gram-Negative Pathogens

This compound, a diterpenoid alkaloid isolated from marine sponges of the Agelas species, has demonstrated notable antibacterial properties against a range of pathogenic bacteria. Its efficacy spans both Gram-positive and Gram-negative bacteria, including strains that are notoriously resistant to conventional antibiotics.

Gram-Positive Pathogens: Research has consistently shown this compound to be potent against Staphylococcus aureus, a common cause of skin infections, pneumonia, and other serious conditions. smujo.idresearchgate.net This includes activity against Methicillin-Resistant Staphylococcus aureus (MRSA), a significant public health threat due to its resistance to multiple antibiotics. researchgate.net The crude extract of Agelas sp., containing this compound and D, exhibited a strong inhibition zone of 25.3 mm against S. aureus. researchgate.net

ESKAPE Bacteria: The ESKAPE pathogens (Enterococcus faecium, Staphylococcus aureus, Klebsiella pneumoniae, Acinetobacter baumannii, Pseudomonas aeruginosa, and Enterobacter species) are a group of bacteria known for their ability to "escape" the effects of many antimicrobial drugs. frontiersin.org An extract of Agelas sp., containing this compound, has shown promising activity against several ESKAPE pathogens. smujo.idresearchgate.net Specifically, the extract demonstrated moderate to strong antimicrobial activity against S. aureus, K. pneumoniae, and A. baumannii. researchgate.net The significant activity against Gram-negative ESKAPE bacteria like A. baumannii and K. pneumoniae is particularly noteworthy, as these bacteria possess a challenging outer membrane that often prevents antibiotics from reaching their targets. bioversys.commdpi.com

Mycobacterium tuberculosis: While research on this compound's direct activity against Mycobacterium tuberculosis is limited, related agelasine compounds have shown promise. For instance, Agelasine F has reported in vitro activity against M. tuberculosis. wikipedia.org Furthermore, the broader class of agelasine alkaloids has been found to inhibit the dioxygenase enzyme BCG 3185c, which is crucial for mycobacterial hemostasis, suggesting a potential mechanism for antimycobacterial action. nih.govmdpi.com

Antifungal Activities

This compound and its analogs have also been investigated for their ability to combat fungal infections. These compounds have shown inhibitory effects against several clinically relevant fungal species.

Agelasine compounds have demonstrated activity against Candida albicans, a common cause of opportunistic fungal infections in humans. smujo.id While some studies indicate that this compound itself may have limited activity against C. albicans researchgate.net, other related agelasines have shown more significant effects. nih.gov

Similarly, this compound has been reported to have activity against Cryptococcus neoformans, an encapsulated yeast that can cause life-threatening meningitis, particularly in immunocompromised individuals. smujo.idresearchgate.net

The antifungal spectrum of agelasines also extends to molds like Aspergillus niger. researchgate.net The ability to inhibit the growth of such fungi highlights the broad-spectrum antimicrobial potential of this class of marine natural products.

Antiprotozoal Efficacy

In addition to its antibacterial and antifungal properties, this compound and related compounds have been evaluated for their effectiveness against protozoan parasites, which are responsible for devastating diseases worldwide. vliz.be

Studies have shown that agelasine compounds exhibit activity against Leishmania donovani, the causative agent of visceral leishmaniasis, a severe and often fatal disease. smujo.idnih.govdntb.gov.ua Two compounds, in particular, showed selective inhibitory activity against L. infantum (a species closely related to L. donovani) with IC50 values below 0.5 µg/mL. nih.govmdpi.com

Furthermore, agelasines have demonstrated antimalarial activity against Plasmodium falciparum, the most virulent malaria parasite. smujo.idmdpi.com Agelasine D, a closely related compound, showed an IC50 value of 0.29 µg/mL against P. falciparum. mdpi.com This indicates that these marine-derived compounds could serve as a starting point for the development of new antimalarial drugs. semanticscholar.org

Proposed Antimicrobial Mechanisms

The broad-spectrum antimicrobial activity of this compound and its analogs is attributed to several proposed mechanisms of action that disrupt essential cellular processes in pathogens.

One of the key proposed mechanisms, particularly for the antimycobacterial activity of the agelasine class, is the inhibition of the dioxygenase enzyme BCG 3185c . nih.govmdpi.com This enzyme is believed to be involved in maintaining bacterial hemostasis, and its inhibition leads to a disruption of this critical process. nih.govmdpi.com

Another significant mechanism is the disruption of membrane integrity . The structure of agelasines, featuring a lipophilic diterpene tail and a hydrophilic purine (B94841) head, allows them to interact with and disrupt the lipid bilayer of microbial cell membranes. This interaction can lead to increased membrane permeability, leakage of essential cellular components, and ultimately, cell death.

Enzyme Modulatory Effects

Beyond their direct antimicrobial actions, agelasines, including this compound, have been found to modulate the activity of various key enzymes, which contributes to their diverse biological effects.

Na+,K+-ATPase Inhibition

A well-documented enzymatic target of this compound is the Na+,K+-ATPase , also known as the sodium-potassium pump. smujo.idwikipedia.orgnih.gov This enzyme is vital for maintaining the electrochemical gradients across the cell membranes of many organisms.

This compound has been shown to be a potent inhibitor of Na+,K+-ATPase, particularly in the brain. researchgate.netnih.gov Kinetic studies have revealed that the inhibition is noncompetitive with respect to ATP, suggesting that this compound does not bind to the ATP-binding site of the enzyme. researchgate.netnih.gov It is proposed that two molecules of this compound may bind to one enzyme molecule to exert their inhibitory effect. researchgate.netnih.gov This inhibition disrupts the ion balance within cells, which can lead to various downstream effects, including cytotoxicity.

Inhibition of Other Enzyme Targets

Recent research has uncovered that agelasines can also inhibit other important enzyme targets, expanding their potential therapeutic applications.

Cbl-b Ubiquitin Ligase: Certain agelasine compounds have been identified as inhibitors of the Cbl-b ubiquitin ligase . mdpi.comnih.govresearchgate.netunimi.it Cbl-b is a negative regulator of T-cell activation, and its inhibition can enhance the immune response. mdpi.com While some agelasines showed weak inhibitory activity, other related compounds, the ageliferins, were more potent. mdpi.comnih.govresearchgate.net This finding suggests a potential role for agelasine-related structures in immunotherapy.

Protein Tyrosine Phosphatase 1B (PTP1B): Agelasine G, a related compound, has been identified as a selective inhibitor of Protein Tyrosine Phosphatase 1B (PTP1B) . researchgate.netfigshare.comsemanticscholar.org PTP1B is a negative regulator of the insulin (B600854) and leptin signaling pathways, making it a therapeutic target for type 2 diabetes and obesity. researchgate.netfrontiersin.orgmdpi.com The inhibition of PTP1B by agelasine G was shown to enhance insulin-stimulated signaling in human hepatoma cells. researchgate.net

Interactive Data Tables

Table 1: Antibacterial Activity of this compound and related extracts

PathogenActivityCompound/ExtractReference
Staphylococcus aureusPotentThis compound smujo.id
Staphylococcus aureusInhibition zone: 25.3 mmAgelas sp. extract researchgate.net
MRSAActiveThis compound researchgate.net
Klebsiella pneumoniaeModerate activityAgelas sp. extract researchgate.net
Acinetobacter baumanniiStrong activityAgelas sp. extract researchgate.net
Mycobacterium tuberculosisIn vitro activityAgelasine F wikipedia.org

Table 2: Antifungal and Antiprotozoal Activity of this compound and Analogs

PathogenActivityCompoundReference
Candida albicansActiveAgelasines smujo.id
Cryptococcus neoformansActiveThis compound smujo.idresearchgate.net
Aspergillus nigerActiveAgelasines researchgate.net
Leishmania donovaniActiveAgelasines smujo.idnih.gov
Plasmodium falciparumIC50 = 0.29 µg/mLAgelasine D mdpi.com

Table 3: Enzyme Inhibitory Activity of this compound and Analogs

EnzymeActivityCompoundReference
Na+,K+-ATPasePotent inhibitorThis compound researchgate.netnih.gov
Cbl-b ubiquitin ligaseWeak inhibitorAgelasines mdpi.comnih.gov
Protein Tyrosine Phosphatase 1BSelective inhibitorAgelasine G researchgate.netfigshare.com

Additional Biological Activities (e.g., Antifouling Effects)

Beyond the more extensively studied antimicrobial and cytotoxic properties, this compound and related agelasine compounds exhibit a range of other biological activities. A significant area of this research has been into their potential as natural antifouling agents, a critical need in marine industries.

Antifouling Activity

Biofouling, the accumulation of microorganisms, plants, algae, and small animals on submerged surfaces, poses a significant challenge for maritime operations. Research has identified several agelasine compounds, including this compound, as having promising antifouling properties.

Extracts from the marine sponge Agelas nakamurai, known to contain agelasines A-F and agelasidine A, have demonstrated potent antifouling activity in field studies. researchgate.net The antifouling potential of these compounds is a subject of ongoing research, with studies exploring their effectiveness against various marine fouling organisms. researchgate.netdiva-portal.org For instance, epi-agelasine C has been shown to be lethal to the fronds of the green alga Ulva at a concentration of 50 ppm and inhibits the growth of several microalgae species at concentrations of 1.0–2.5 ppm. nih.gov Agelasine D has also been identified as an antifouling substance, particularly against macroalgae. nih.govresearchgate.net

The mechanism of antifouling action is thought to be multifaceted. Some studies suggest that agelasines may inhibit the settlement of fouling organisms. For example, compounds from Agelas conifera were found to inhibit the attachment of the marine bacterium Vibrio harveyi. researchgate.net Agelasine D and its synthetic analogs have shown a strong inhibitory effect on the settlement of barnacle (Balanus improvisus) cypris larvae, with Agelasine D exhibiting an EC50 value of 0.11 µM without affecting larval mortality at that concentration. researchgate.net

The following table summarizes the observed antifouling activities of various agelasine compounds:

Table 1: Antifouling Activities of Agelasine Compounds
CompoundTest OrganismObserved EffectReference
Agelas nakamurai extract (containing agelasines A-F)Marine fouling organismsPotent antifouling activity in field studies researchgate.net
epi-agelasine CUlva sp. (fronds)Lethal at 50 ppm nih.gov
epi-agelasine COscillatoria amphibian, Skeletonema costatum, Brachiomonas submaria, Prorocentrum micansGrowth inhibition at 1.0–2.5 ppm nih.gov
Agelasine DMacroalgaeAntifouling activity nih.govresearchgate.net
Agelasine DBalanus improvisus (cypris larvae)Inhibition of settlement (EC50 = 0.11 µM) researchgate.net

Other Biological Activities

In addition to antifouling effects, this compound and its congeners have been investigated for other bioactivities:

Enzyme Inhibition: this compound and its analogs have demonstrated inhibitory activity against Na+,K+-ATPase at a concentration of 10⁻⁴ M. nih.gov The long nonpolar side chain of this compound is believed to play a crucial role in this inhibitory action. nih.gov Agelasine G has been found to inhibit protein tyrosine phosphatase 1B (PTP1B) with an IC50 value of 15 μM. acs.org

Ichthyotoxicity: Agelasine F and agelasidine A have been reported to be lethal to goldfish (Carassius auratus). nih.gov

The diverse biological activities of this compound and other agelasines underscore their potential as lead compounds for the development of new therapeutic and industrial agents. ontosight.ai

Structure Activity Relationship Sar Studies of Agelasine B and Its Analogues

Impact of Purine (B94841) Ring Substitutions on Biological Efficacy

Modifications to the purine headgroup of agelasine (B10753911) analogues have revealed that even minor changes can significantly influence biological potency and selectivity. Studies have particularly focused on the C2 and C8' positions of the purine ring system.

Research into 2-substituted agelasine analogues has shown that the nature of the substituent at this position can tune the compound's activity profile. researchgate.netoslomet.no For instance, the introduction of a methyl group at the 2-position was found to be advantageous for antimycobacterial and antiprotozoal activity. researchgate.netoslomet.no Conversely, placing an amino group at the same position appeared to enhance the compound's cytotoxic activity against several cancer cell lines. researchgate.netoslomet.no

Similarly, oxidation of the purine ring has a noticeable impact. The presence of a carbonyl group at the C-8' position of the adenine (B156593) moiety, creating 8'-oxo-agelasine analogues, has been shown to reduce both antibacterial and cytotoxic activities. rsc.org This suggests that an unmodified adenine core is preferable for these specific biological effects. For example, (+)-Agelasine B exhibits potent activity against methicillin-resistant Staphylococcus aureus (MRSA), whereas its 8'-oxo counterpart, (−)-8′-oxo-agelasine B, is inactive. rsc.orgrsc.org

Table 1: Effect of Purine Ring Substitutions on Biological Activity

CompoundSubstitutionTarget/ActivityKey FindingReference
2-Methyl-agelasine analogueMethyl group at C2Antimycobacterial & AntiprotozoalIncreased activity researchgate.netoslomet.no
2-Amino-agelasine analogueAmino group at C2Anticancer (various cell lines)Enhanced activity researchgate.netoslomet.no
(+)-Agelasine BUnsubstituted (H at C8')Antibacterial (MRSA)Potent activity (MIC90: 1-2 μg/mL) rsc.org
(−)-8′-oxo-agelasine BCarbonyl group at C8'Antibacterial & CytotoxicReduced or abolished activity rsc.org

Role of the Diterpene Side Chain Conformation, Length, and Saturation

The diterpene side chain is not merely a lipophilic anchor but plays an active role in the biological efficacy of Agelasine B and its analogues. Its conformation, length, and degree of saturation are all critical determinants of activity.

The conformation of the bicyclic decalin core within the diterpene tail also significantly influences activity. This compound possesses a clerodane-type diterpenoid, and the specific arrangement of this core is essential. mdpi.com For instance, oxidation at the C-2 position of the diterpene moiety in compounds like 2-oxoagelasine F led to a marked reduction in antimycobacterial activity, highlighting the sensitivity of the biological function to the structure of the terpene skeleton. rsc.org

Stereochemical Determinants of Biological Activity

Agelasine A and this compound, for example, are isomers that differ only in the stereochemistry of their decalin core, yet they can exhibit different levels of activity. mdpi.com this compound possesses a trans-fused decalin ring system. nih.gov The importance of this specific configuration is underscored by comparisons between enantiomers. Natural (+)-Agelasine B, isolated from the sponge Agelas mauritiana, shows potent antibacterial activity against several MRSA strains with MIC₉₀ values between 1–8 μg mL⁻¹. rsc.org In contrast, its enantiomer, (-)-Agelasine B, did not show significant antimicrobial activity in other studies, emphasizing that the specific 3D shape of the molecule is critical for its biological function. researchgate.net This enantioselectivity is a hallmark of a specific interaction with a biological target.

Table 2: Influence of Stereochemistry on Antibacterial Activity

CompoundKey Stereochemical FeatureActivity against MRSAReference
(+)-Agelasine BNatural enantiomerPotent (MIC90: 1–8 μg/mL) rsc.org
(-)-Agelasine BEnantiomer of natural formReported as inactive researchgate.net
Agelasine A vs. This compoundDiffer in decalin core stereochemistryVaried degrees of activity mdpi.com

Elucidating Key Pharmacophores for Specific Target Interactions

From the extensive SAR studies, a clear pharmacophore model for the biological activity of agelasine analogues emerges. A pharmacophore is the ensemble of steric and electronic features that is necessary to ensure the optimal molecular interactions with a specific biological target.

For the antimicrobial and cytotoxic activities of the agelasine family, the key pharmacophoric features can be summarized as follows:

The Cationic Purine Headgroup : The positively charged 9-methyladeninium moiety is a fundamental requirement. Substitutions on this ring system can modulate the activity, with an unsubstituted C-8' position being favorable for antibacterial and cytotoxic effects. rsc.org The nature of the substituent at the C-2 position can direct the compound towards either anticancer or antimicrobial activity. researchgate.net

The Diterpene Tail : The lipophilic diterpene chain is essential. Its biological role is dependent on its length, the presence of unsaturation, and a specific stereochemistry. nih.govmdpi.com Oxidation at key positions, such as C-2, can diminish activity. rsc.org

Specific Stereochemistry : A defined three-dimensional structure, particularly the trans-fused configuration of the decalin ring system as seen in (+)-Agelasine B, is critical for potent activity, indicating a highly specific interaction with its molecular target(s). rsc.orgnih.gov

Together, these elements—the cationic purine, the structurally defined diterpene tail, and the precise stereochemical arrangement—constitute the essential pharmacophore of this compound responsible for its potent biological effects. researchgate.netrsc.org

Biosynthetic Considerations of Agelasine B

Proposed Biosynthetic Pathways of Diterpenoid Alkaloids in Agelas Sponges

The diterpenoid alkaloids found in Agelas sponges, including Agelasine (B10753911) B, are recognized as hybrid metabolites. nih.gov Their biosynthesis is proposed to originate from the convergence of the terpenoid and purine (B94841) metabolic pathways, culminating in the formation of a unique diterpene-adenine conjugate. nih.gov While the complete pathway has not been elucidated in vivo, a scientifically accepted model can be proposed based on the structure of Agelasine B and established biochemical principles.

The pathway initiates with two primary precursors: geranylgeranyl pyrophosphate (GGPP), the universal C20 precursor for all diterpenes, and an activated purine, specifically 9-methyladenine (B15306). wikipedia.orgresearchgate.net

Formation of the Diterpene Skeleton : The biosynthesis of the characteristic trans-clerodane diterpene core of this compound begins with the cyclization of the linear precursor, GGPP. wikipedia.orgnih.gov This complex transformation is catalyzed by a putative diterpene synthase (or terpene cyclase). The reaction proceeds through a series of carbocation-mediated cyclizations and rearrangements to form the bicyclic decalin core that defines the clerodane structure. Subsequent enzymatic modifications, likely involving cytochrome P450 monooxygenases, may tailor the diterpene skeleton before its conjugation to the purine moiety.

Formation of the Purine Moiety : The purine component is a 9-methyladeninium cation. This is likely formed from adenine (B156593), a common metabolite, which is methylated at the N-9 position. This methylation step is presumed to utilize S-adenosyl-L-methionine (SAM) as the methyl donor, a frequent reaction in biological systems.

Conjugation of Diterpene and Purine : The final key step is the proposed alkylation of the 9-methyladenine moiety by the activated clerodane diterpene. nih.gov The diterpene side chain is attached at the N-7 position of the purine ring. researchgate.net Chemically, direct alkylation of adenine derivatives often favors the N-9 position, suggesting that this specific N-7 alkylation is under strict enzymatic control, ensuring regioselectivity. nih.govresearchgate.net The diterpene itself must be activated, likely as a pyrophosphate or another derivative with a good leaving group, to facilitate this nucleophilic substitution reaction.

The table below summarizes the key molecular components involved in the proposed biosynthetic pathway.

Table 1: Proposed Precursors and Intermediates in this compound Biosynthesis

Component Type Name/Class Proposed Role in Pathway
Primary Precursor Geranylgeranyl Pyrophosphate (GGPP) C20 building block for the diterpenoid skeleton.
Primary Precursor Adenine Core structure for the purine moiety.
Primary Precursor S-adenosyl-L-methionine (SAM) Methyl group donor for the N-9 methylation of adenine.
Intermediate Clerodane Diterpene Cation A reactive intermediate formed during the cyclization of GGPP.
Intermediate Activated Clerodane Diterpene The functionalized diterpenoid ready for conjugation.
Intermediate 9-methyladenine The methylated purine nucleobase prior to alkylation.
Final Product This compound The fully assembled diterpenoid alkaloid.

Genetic and Enzymatic Machinery Putatively Involved in this compound Production

The specific genes and enzymes responsible for this compound biosynthesis have not yet been fully identified or characterized. A significant challenge in marine natural product research is determining whether the host sponge or its associated symbiotic microorganisms are the true producers. nih.govrsc.org However, based on the proposed pathway, the classes of enzymes required for the synthesis can be hypothesized. The discovery of terpene synthase genes within sponge genomes suggests that the sponge animal itself may be capable of producing the terpenoid components. pnas.orgresearchgate.net

The following table outlines the putative enzymes and their expected roles in the construction of this compound.

Table 2: Hypothetical Enzymes in the this compound Biosynthetic Pathway

Enzyme Class Putative Function
Diterpene Synthase (Type I) Catalyzes the cyclization of GGPP to form the core clerodane bicyclic skeleton. pnas.orgnih.gov
Cytochrome P450 Monooxygenases Responsible for post-cyclization modifications (e.g., oxidation, hydroxylation) of the diterpene intermediate, creating the final structure for conjugation. mdpi.com
Adenine N9-Methyltransferase An enzyme that transfers a methyl group from a donor like SAM to the N-9 position of adenine to form 9-methyladenine. asm.orgpnas.org
Purine N7-Alkyltransferase A highly specific enzyme catalyzing the C-N bond formation between the activated diterpenoid side chain and the N-7 nitrogen of the 9-methyladenine ring. nih.govresearchgate.net

The identification of the biosynthetic gene cluster (BGC) encoding these enzymes is a primary goal for future research. Such a cluster would likely contain genes for a diterpene cyclase, one or more P450s, a methyltransferase, and the crucial alkylating enzyme, providing a complete genetic blueprint for this compound synthesis. researchgate.net

Strategies for Enhanced Production through Biosynthetic Manipulation

The low natural abundance of this compound from sponges and the complexity of its total chemical synthesis make biotechnological production an attractive alternative. rsc.org Several strategies, leveraging the manipulation of its biosynthetic pathway, can be proposed to enhance production.

Heterologous Expression : This is a powerful and widely used strategy in natural product synthesis. nih.gov The approach involves identifying and cloning the entire this compound biosynthetic gene cluster and introducing it into a well-characterized, fast-growing microbial host such as the bacterium Escherichia coli or the yeast Saccharomyces cerevisiae. mdpi.comacs.org Successful expression in a heterologous host would enable scalable and sustainable production through fermentation, a method proven effective for other marine terpenoids. mdpi.combiorxiv.orgacs.org

Metabolic Engineering : Once a heterologous production system is established, the host's native metabolism can be re-engineered to increase the yield of this compound. lbl.gov This involves upregulating the endogenous pathways that produce the necessary precursors. For this compound, this would mean enhancing the metabolic flux towards GGPP (via the mevalonate (B85504) or DXP pathways) and the purine precursors adenine and SAM. dntb.gov.ua

Precursor-Directed Biosynthesis and OSMAC : The "One Strain Many Compounds" (OSMAC) approach involves systematically altering cultivation parameters to activate or enhance metabolic pathways. mdpi.com A related strategy is precursor feeding, where exogenous precursors or analogues are supplied to the culture (either the native producer or a heterologous host). Supplying the system with late-stage intermediates could bypass potential bottlenecks in the early stages of the biosynthetic pathway, thereby increasing the final product yield.

Advanced Genetic Tools : More sophisticated techniques like transcription factor engineering could be employed to rewire the host's regulatory networks. For instance, synthetic "transcription factor sponges" can be designed to bind and sequester repressor proteins that would normally inhibit the precursor pathways, thus channeling more metabolic resources towards this compound production. biorxiv.org

The table below provides a summary of these potential strategies.

Table 3: Strategies for Enhanced Production of this compound

Strategy Description Key Requirements
Heterologous Expression Cloning the this compound BGC and expressing it in a microbial host (e.g., E. coli, S. cerevisiae). Identification and isolation of the complete and correct BGC.
Metabolic Engineering Modifying the host's genetic makeup to increase the supply of precursors like GGPP, adenine, and SAM. A functional heterologous expression system; knowledge of the host's metabolic network.
Precursor Feeding Supplying late-stage biosynthetic intermediates to the culture medium to bypass pathway bottlenecks. Availability of the precursor compounds; ability of the cell to uptake the precursors.
Transcription Factor Engineering Using synthetic biology tools to alter gene regulation and direct metabolic flux towards product synthesis. Understanding of the regulatory networks governing precursor biosynthesis in the host.

Future Directions and Research Gaps in Agelasine B Studies

Comprehensive Mechanistic Characterization of Biological Activities at a Molecular Level

While initial studies have sketched out the primary mechanisms of Agelasine (B10753911) B, a deeper, more comprehensive understanding at the molecular level is imperative. In the context of its anticancer activity, Agelasine B is known to be a potent inhibitor of the Sarco/Endoplasmic Reticulum Ca2+-ATPase (SERCA). nih.govmdpi.comsemanticscholar.org This inhibition leads to a sustained increase in intracellular calcium concentrations, which triggers the mitochondrial apoptosis pathway. nih.govfrontiersin.org Key events observed include the fragmentation of DNA, the downregulation of the anti-apoptotic protein Bcl-2, and the activation of the initiator caspase-8. nih.govmdpi.com

Regarding its antimicrobial activity, this compound has demonstrated efficacy, particularly against Gram-positive bacteria like Staphylococcus aureus and Bacillus subtilis. nih.govnih.gov Yet, the molecular basis for this activity is largely unexplored. Future research must focus on identifying the specific bacterial targets of this compound. Investigations should aim to determine whether the compound disrupts cell membrane integrity, inhibits essential enzymes, interferes with DNA replication, or blocks protein synthesis in bacteria. Understanding these mechanisms is crucial for its potential development as a novel antibiotic, especially in an era of growing antimicrobial resistance.

Discovery and Optimization of Novel this compound Analogues with Enhanced Specificity and Potency

The natural scarcity of this compound and the need for improved therapeutic indices necessitate the chemical synthesis and optimization of analogues. mdpi.com Synthetic chemists have successfully achieved the total synthesis of this compound and other related compounds like Agelasine A and F, providing a platform for creating novel derivatives. researchgate.netmdpi.comresearchgate.netmdpi.com

Structure-activity relationship (SAR) studies have begun to reveal key structural features for bioactivity. For instance, modifications to the purine (B94841) 2-position and the length and saturation of the terpenoid side chain have been shown to influence both antimicrobial and cytotoxic potency. peerj.comjapsonline.com Simplified analogues, starting from precursors like β-cyclocitral, have been synthesized and shown to retain potent antimicrobial and antineoplastic activities, suggesting that the full complexity of the natural diterpenoid core may not be essential for its effects.

The primary research gap in this area is the lack of systematic and high-throughput screening of a wide array of analogues to build a comprehensive SAR model. Future efforts should focus on:

Modifying the Diterpenoid Moiety: Creating libraries of analogues with varied stereochemistry and substitutions on the decalin ring system to enhance target specificity.

Altering the Purine Core: Introducing different substituents on the purine ring to improve potency and explore interactions with additional biological targets.

Optimizing Physicochemical Properties: Fine-tuning the molecule to improve solubility, stability, and pharmacokinetic profiles for better drug-like characteristics. The goal is to develop analogues with increased potency against target cells (e.g., cancer cells, microbes) while exhibiting lower toxicity towards normal host cells, thereby widening the therapeutic window. semanticscholar.org

Investigation of Synergistic Therapeutic Effects with Established Agents

A significant and largely unexplored research avenue is the potential of this compound to act synergistically with existing therapeutic agents. The use of natural products in combination with conventional drugs is a promising strategy to enhance efficacy, overcome drug resistance, and reduce toxicity.

Currently, there is a notable lack of studies directly investigating this compound in combination therapies. This represents a major research gap. However, related studies provide a strong rationale for pursuing this direction. For example, other marine diterpenes have been shown to re-sensitize drug-resistant prostate cancer cells to docetaxel (B913) by inhibiting the P-glycoprotein efflux pump. An analogue of agelasine demonstrated greater efficacy against a multidrug-resistant (MDR) renal cancer cell line than conventional drugs like doxorubicin (B1662922) and paclitaxel, suggesting a potential to circumvent resistance mechanisms. mdpi.com Furthermore, a related compound, (−)-Agelamide D, was found to act as a radiosensitizer in hepatocellular carcinoma models, augmenting the cell-killing effects of radiation by elevating endoplasmic reticulum stress. mdpi.com

Future research should systematically evaluate the synergistic potential of this compound and its optimized analogues with:

Standard Chemotherapeutic Drugs: Investigating combinations with agents like doxorubicin, paclitaxel, or cisplatin (B142131) to see if this compound can lower the required dose and mitigate side effects. mdpi.com

Targeted Therapies: Exploring synergy with drugs that target specific cancer pathways.

Antibiotics: Assessing whether this compound can enhance the efficacy of existing antibiotics against resistant bacterial strains.

Exploration of Emerging Therapeutic Applications Beyond Current Knowledge

While research on this compound has predominantly focused on its anticancer and antimicrobial effects, preliminary studies on its analogues suggest a broader therapeutic potential that warrants further investigation.

One emerging application is in immunomodulation . An extract containing agelasine diterpenoids was found to inhibit Casitas B-lineage lymphoma proto-oncogene-b (Cbl-b), a key negative regulator of T-cell activation. The inhibition of Cbl-b is a promising strategy for cancer immunotherapy, as it can enhance the immune system's ability to recognize and destroy tumor cells. The potential for this compound or its derivatives to act as Cbl-b inhibitors is a highly promising and novel area of research.

Another potential application lies in the treatment of neurodegenerative diseases . A study on the related compound iso-agelasine C, isolated from the sponge Agelas nakamurai, revealed moderate inhibitory activity against acetylcholinesterase (AChE). AChE inhibitors are a cornerstone of symptomatic treatment for Alzheimer's disease. This finding suggests that the agelasine scaffold could be a starting point for developing new agents for neurological disorders. Future studies should screen this compound and a library of its analogues for activity against AChE and other relevant neurological targets.

Additionally, research on agelasine analogues has shown activity against protozoa such as Acanthamoeba, the causative agent of a severe corneal infection. This opens up the possibility of developing treatments for parasitic diseases.

Development of Sustainable and Scalable Production Methods for this compound

A major hurdle for the clinical development of many marine natural products, including this compound, is the "supply problem." nih.gov Isolation from the source sponge, Agelas sp., is not environmentally sustainable or commercially viable for large-scale production. mdpi.com

Significant progress has been made in the total synthesis of this compound and its relatives, providing definitive proof of structure and access to material for biological testing. nih.govmdpi.commdpi.com However, these multi-step syntheses are often complex and not easily scalable for industrial production. A key research gap is the development of more efficient, cost-effective, and scalable synthetic routes.

Beyond chemical synthesis, biotechnological production methods offer a promising and sustainable alternative. The biosynthetic pathways for marine diterpenoids are beginning to be understood. Future research should focus on:

Identifying Biosynthetic Genes: Elucidating the specific genes and enzymes responsible for this compound production within the sponge or its microbial symbionts.

Heterologous Expression: Transferring the identified biosynthetic gene cluster into a host microorganism, such as E. coli or yeast, that can be easily cultured and scaled up in fermenters for industrial production.

Sponge Aquaculture: While challenging, improving methods for farming Agelas sponges could provide a more direct, albeit likely still limited, source of the compound. mdpi.com

Successfully addressing these production challenges is fundamental to translating the therapeutic promise of this compound from the laboratory to the clinic.

Q & A

Q. What statistical methods are appropriate for analyzing this compound’s time-dependent effects?

  • Methodological Answer :
  • Use time-series analysis (e.g., mixed-effects models) to account for repeated measurements .
  • Apply survival analysis (Kaplan-Meier curves) for antimicrobial time-kill assays .
  • Report confidence intervals and p-values adjusted for multiple comparisons .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.